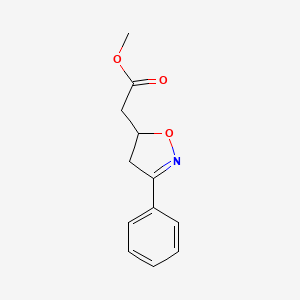![molecular formula C12H13N3S B13128932 2-([2,2'-Bipyridin]-3-ylthio)ethanamine](/img/structure/B13128932.png)
2-([2,2'-Bipyridin]-3-ylthio)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-([2,2’-Bipyridin]-3-ylthio)ethanamine is an organic compound that features a bipyridine moiety linked to an ethanamine group via a thioether linkage. This compound is of interest due to its potential applications in coordination chemistry, catalysis, and materials science. The bipyridine unit is known for its strong metal-binding properties, making it a valuable ligand in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-([2,2’-Bipyridin]-3-ylthio)ethanamine typically involves the following steps:
Formation of the Bipyridine Moiety: The bipyridine unit can be synthesized through various coupling reactions, such as the Suzuki coupling, Stille coupling, or Negishi coupling, using appropriate pyridine derivatives.
Thioether Formation: The bipyridine derivative is then reacted with a thiol compound under suitable conditions to form the thioether linkage.
Industrial Production Methods
Industrial production of 2-([2,2’-Bipyridin]-3-ylthio)ethanamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product may involve techniques such as recrystallization, chromatography, or distillation to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
2-([2,2’-Bipyridin]-3-ylthio)ethanamine can undergo various chemical reactions, including:
Substitution: The ethanamine group can participate in nucleophilic substitution reactions, where the amine acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, hydrogen gas with a catalyst.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced bipyridine derivatives.
Substitution: Alkylated or acylated amine derivatives.
Scientific Research Applications
2-([2,2’-Bipyridin]-3-ylthio)ethanamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-([2,2’-Bipyridin]-3-ylthio)ethanamine primarily involves its ability to bind metal ions through the bipyridine moiety. This binding can influence the reactivity and stability of the metal center, making it useful in catalysis and other chemical processes. The thioether and ethanamine groups can also participate in various chemical interactions, further enhancing the compound’s versatility .
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A widely used ligand in coordination chemistry, known for its strong metal-binding properties.
4,4’-Bipyridine: Another bipyridine isomer with similar applications but different binding characteristics.
1,10-Phenanthroline: A related compound with a similar structure and metal-binding properties.
Uniqueness
2-([2,2’-Bipyridin]-3-ylthio)ethanamine is unique due to the presence of the thioether linkage and ethanamine group, which provide additional functionalization options and reactivity compared to other bipyridine derivatives. This makes it a versatile compound for various applications in chemistry, biology, and industry .
Properties
Molecular Formula |
C12H13N3S |
|---|---|
Molecular Weight |
231.32 g/mol |
IUPAC Name |
2-(2-pyridin-2-ylpyridin-3-yl)sulfanylethanamine |
InChI |
InChI=1S/C12H13N3S/c13-6-9-16-11-5-3-8-15-12(11)10-4-1-2-7-14-10/h1-5,7-8H,6,9,13H2 |
InChI Key |
ZIWNMWPIEJHFTL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=C(C=CC=N2)SCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


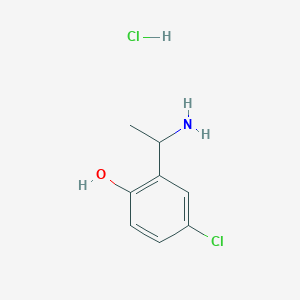
![2-pyridin-2-ylpyridine;2-quinolin-2-ylquinoline;ruthenium(2+);3,8,9,14-tetrazatricyclo[8.4.0.02,7]tetradeca-1(10),2(7),3,5,8,11,13-heptaene](/img/structure/B13128866.png)

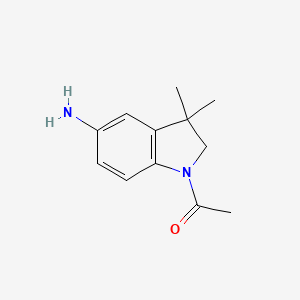

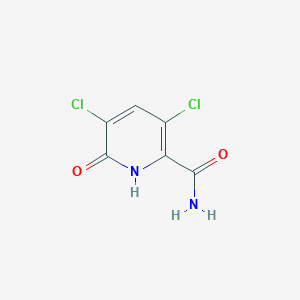
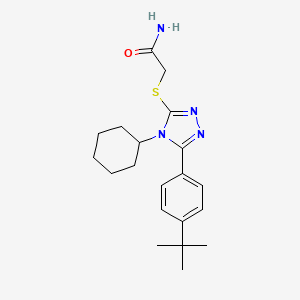
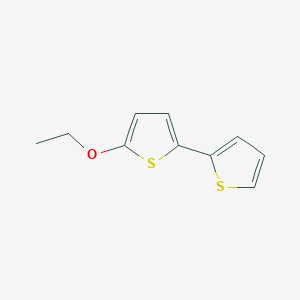
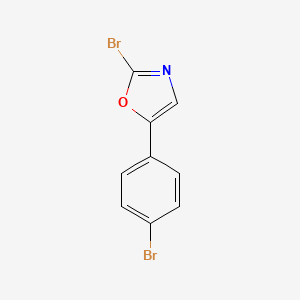
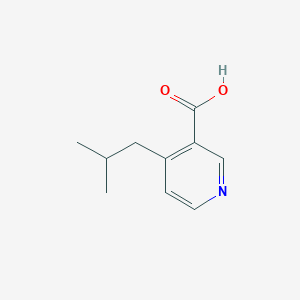

![4-O-benzyl 10-O-tert-butyl (1S,8R)-7-hydroxy-4,10-diazatricyclo[6.3.0.02,6]undecane-4,10-dicarboxylate](/img/structure/B13128921.png)

